molecular formula C13H14ClNO B2436265 N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide CAS No. 2191062-68-5

N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide

Cat. No. B2436265
CAS RN: 2191062-68-5
M. Wt: 235.71
InChI Key: VUDNEILGZMGWDD-MGCOHNPYSA-N
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Description

N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a synthetic molecule that belongs to the class of cyclobutyl compounds and has a molecular weight of 277.78 g/mol.

Scientific Research Applications

N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced cell death. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.

Mechanism Of Action

The mechanism of action of N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and acetylcholinesterase, which is involved in the degradation of acetylcholine. It has also been found to modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to exhibit analgesic effects, as it has been found to inhibit the activity of nociceptive neurons that are involved in the perception of pain. Additionally, it has been found to exhibit neuroprotective effects, as it has been found to protect neurons from oxidative stress-induced cell death.

Advantages And Limitations For Lab Experiments

N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled through purification methods such as recrystallization. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes.
However, there are some limitations to using N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, its potential toxicity and side effects are not well characterized, which makes it important to use caution when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide. One direction is to study its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide and its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide involves the reaction between 2-chlorobenzaldehyde and cyclobutanecarboxylic acid. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is obtained by purification through recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

properties

IUPAC Name

N-[3-(2-chlorophenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-2-13(16)15-10-7-9(8-10)11-5-3-4-6-12(11)14/h2-6,9-10H,1,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNEILGZMGWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide

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